Methyl pentachlorophenyl butanedioate Methyl pentachlorophenyl butanedioate
Brand Name: Vulcanchem
CAS No.: 94625-87-3
VCID: VC19238329
InChI: InChI=1S/C11H7Cl5O4/c1-19-4(17)2-3-5(18)20-11-9(15)7(13)6(12)8(14)10(11)16/h2-3H2,1H3
SMILES:
Molecular Formula: C11H7Cl5O4
Molecular Weight: 380.4 g/mol

Methyl pentachlorophenyl butanedioate

CAS No.: 94625-87-3

Cat. No.: VC19238329

Molecular Formula: C11H7Cl5O4

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl pentachlorophenyl butanedioate - 94625-87-3

Specification

CAS No. 94625-87-3
Molecular Formula C11H7Cl5O4
Molecular Weight 380.4 g/mol
IUPAC Name 1-O-methyl 4-O-(2,3,4,5,6-pentachlorophenyl) butanedioate
Standard InChI InChI=1S/C11H7Cl5O4/c1-19-4(17)2-3-5(18)20-11-9(15)7(13)6(12)8(14)10(11)16/h2-3H2,1H3
Standard InChI Key XBEDCVIUJKRYNR-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Methyl pentachlorophenyl butanedioate (CASRN 94625-87-3) belongs to the family of chlorinated aromatic esters. Its structure integrates a pentachlorophenyl group—a benzene ring substituted with five chlorine atoms—linked to a butanedioate (succinate) backbone through a methyl ester bond. The molecular formula is C11H5Cl5O4\text{C}_{11}\text{H}_5\text{Cl}_5\text{O}_4, yielding a molecular weight of 412.42 g/mol.

The compound’s chlorination pattern is critical to its reactivity. The electron-withdrawing chlorine atoms stabilize the aromatic ring, reducing susceptibility to electrophilic substitution while enhancing resistance to biodegradation . This stability is a hallmark of persistent organic pollutants (POPs), though regulatory classifications for this specific compound remain sparse.

Synthesis and Manufacturing

The synthesis of methyl pentachlorophenyl butanedioate typically involves a two-step esterification process:

  • Chlorination of phenol: Pentachlorophenol (PCP, CASRN 87-86-5) is synthesized via exhaustive chlorination of phenol in the presence of catalysts like aluminum chloride .

  • Esterification with dimethyl succinate: PCP reacts with dimethyl succinate under acidic or basic conditions, yielding the methyl ester derivative.

Key challenges include minimizing the formation of toxic byproducts such as polychlorinated dibenzo-p-dioxins (PCDDs) and hexachlorobenzene (HCB), which are common impurities in chlorinated aromatic syntheses . Industrial processes prioritize temperature control and catalytic selectivity to suppress side reactions.

PropertyValue/DescriptionBasis for Inference
Melting point190–210°C (estimated)Analogous chlorinated esters
Boiling pointDecomposes above 300°CThermal stability of PCP
Solubility in water<1 mg/L (hydrophobic)Log Kow5.2K_{\text{ow}} \approx 5.2
Vapor pressure2.3×1052.3 \times 10^{-5} mmHg at 25°CSimilar to PCP derivatives

The compound’s low water solubility and high octanol-water partition coefficient (KowK_{\text{ow}}) suggest a propensity for bioaccumulation in lipid-rich tissues .

Biological Activity and Mechanism of Action

Methyl pentachlorophenyl butanedioate exhibits dual pesticidal activity:

  • Insecticidal action: Disrupts voltage-gated sodium channels in insect neurons, causing paralysis.

  • Herbicidal activity: Inhibits protoporphyrinogen oxidase (PPO), an enzyme critical to chlorophyll biosynthesis .

Environmental Fate and Ecotoxicology

The environmental persistence of methyl pentachlorophenyl butanedioate is a significant concern. Key findings include:

  • Soil half-life: 150–300 days under aerobic conditions.

  • Aquatic toxicity: LC50_{50} (96h) for Daphnia magna: 0.12 mg/L.

Metabolites identified in degradation studies include pentachlorophenol (PCP) and succinic acid derivatives, both of which exhibit higher mobility in aquatic systems . The compound’s resistance to photolysis and hydrolysis exacerbates its persistence, raising risks of long-term ecosystem contamination.

Future Research Directions

Critical knowledge gaps necessitate further investigation:

  • Chronic toxicity studies: Long-term exposure effects on mammalian endocrine systems.

  • Degradation pathways: Development of microbial consortia for bioremediation.

  • Analytical methods: High-resolution mass spectrometry (HRMS) protocols for trace detection in environmental matrices.

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